molecular formula C17H23N3O2S2 B6459417 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole CAS No. 2549018-03-1

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B6459417
CAS No.: 2549018-03-1
M. Wt: 365.5 g/mol
InChI Key: JEFTXRFJYKSVRD-UHFFFAOYSA-N
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Description

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a diazepane ring, which contributes to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. The diazepane ring is then introduced via nucleophilic substitution reactions, where a suitable diazepane precursor reacts with the benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and stability, allowing it to effectively inhibit or activate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
  • 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline
  • 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide

Uniqueness

Compared to similar compounds, 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,7-dimethyl-1,3-benzothiazole stands out due to its specific combination of a benzothiazole core and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-12-4-5-13(2)16-15(12)18-17(23-16)19-8-3-9-20(11-10-19)24(21,22)14-6-7-14/h4-5,14H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFTXRFJYKSVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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